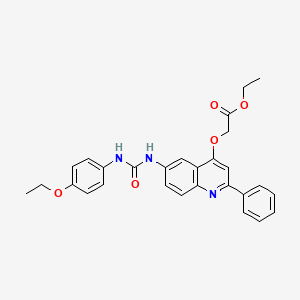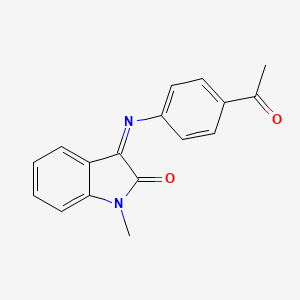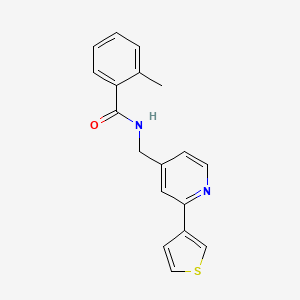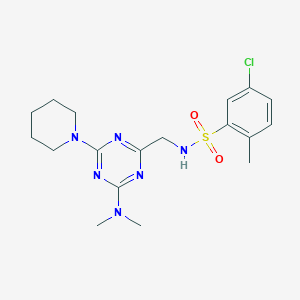
4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a chemical compound that has drawn the attention of many researchers due to its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and Alzheimer's disease. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. It has also been found to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the levels of beta-amyloid plaques in the brain, which are associated with the development of Alzheimer's disease.
実験室実験の利点と制限
4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several advantages and limitations for lab experiments. One advantage is that it has been found to have anticancer activity against various cancer cell lines, making it a potentially useful compound for the development of new cancer therapies. Another advantage is that it has been found to inhibit the formation of beta-amyloid plaques, making it a potentially useful compound for the development of new Alzheimer's disease therapies. However, one limitation is that it has not yet been studied extensively in animal models, and its safety and efficacy in vivo are not yet fully understood.
将来の方向性
There are several future directions for the study of 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one. One future direction is to study its safety and efficacy in animal models, in order to better understand its potential as a therapeutic agent for cancer and Alzheimer's disease. Another future direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, further research could focus on optimizing the synthesis method for this compound, in order to increase its yield and purity.
合成法
The synthesis of 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves the reaction of indole-6-carboxylic acid with 2-aminothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of an intermediate, which is then reacted with piperazine in the presence of a base such as triethylamine to yield the final product.
科学的研究の応用
4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been studied for its potential applications in scientific research. It has been found to have anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
特性
IUPAC Name |
4-(1H-indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14-10-19(6-7-20(14)16-18-5-8-23-16)15(22)12-2-1-11-3-4-17-13(11)9-12/h1-5,8-9,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORLCJPSMHCZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)C=CN3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2574097.png)
![5-Chloro-6-fluoro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2574100.png)
![1-(3-Propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2574101.png)


![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)
![N-(5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2574108.png)



![N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2574114.png)
